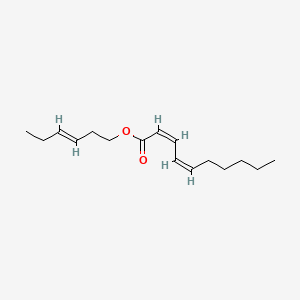

(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94109-96-3 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] (2Z,4Z)-deca-2,4-dienoate |

InChI |

InChI=1S/C16H26O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8,10-12,14H,3-5,7,9,13,15H2,1-2H3/b8-6+,11-10-,14-12- |

InChI Key |

GDCDHOABPPVBLT-DBQLZJNWSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C/C(=O)OCC/C=C/CC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCCC=CCC |

Origin of Product |

United States |

Origin and Biological Distribution of E 3 Hexenyl 2z,4z 2,4 Decadienoate

Isolation and Characterization from Botanical Sources

While direct isolation of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate from plants is not prominently reported, the prevalence of its structural components, "green leaf volatiles" (GLVs) and fatty acid esters, in a wide array of plant species allows for a detailed understanding of its likely botanical origins.

Identification in Specific Plant Taxa and Cultivars

The alcohol portion of the molecule, an isomer of hexenol, belongs to a class of compounds known as green leaf volatiles (GLVs). These C6 compounds, including (Z)-3-hexenol (also known as leaf alcohol), are nearly ubiquitous in the plant kingdom and are responsible for the characteristic scent of freshly cut grass. nih.govbiowaynutrition.com They are found in a vast range of plant families, from agricultural crops to wild species. For instance, (Z)-3-hexenol and its derivatives have been identified in tea leaves (Camellia sinensis), various fruits, and vegetables. biowaynutrition.comnih.gov

The acid portion, a decadienoic acid ester, is structurally similar to well-known fruit volatiles. For example, ethyl (2E,4Z)-2,4-decadienoate is famously known as "pear ester" as it is a key aroma component in Bartlett pears (Pyrus communis). oup.comnih.gov Methyl (2E,4Z)-2,4-decadienoate has also been identified in pears. researchgate.net Given that plants possess the enzymatic machinery to produce both hexenyl-based GLVs and decadienoate esters, it is plausible that this compound could be biosynthesized in plants that produce both precursor types, such as those in the Rosaceae family (e.g., apples, pears).

Table 1: Occurrence of Related Compounds in Plant Taxa

| Compound | Plant Taxa | Common Name |

|---|---|---|

| (Z)-3-Hexenol | Camellia sinensis | Tea Plant |

| (Z)-3-Hexenol | Vitis vinifera | Grape |

| (Z)-3-Hexenyl Acetate (B1210297) | Tulbaghia violacea | Society Garlic |

| (Z)-3-Hexenyl Acetate | Arabidopsis thaliana | Thale Cress |

| Ethyl (2E,4Z)-2,4-decadienoate | Pyrus communis | Bartlett Pear |

| Methyl (2E,4Z)-2,4-decadienoate | Pyrus communis | Bartlett Pear |

Tissue Localization and Developmental Expression Patterns in Plants

The biosynthesis of the precursor molecules is often localized to specific tissues and dependent on the plant's developmental stage. GLVs like (Z)-3-hexenol are typically produced in leaf tissues, almost immediately following mechanical damage. nih.govnih.gov The production begins with the cleavage of fatty acids in the cell membrane, a process initiated by wounding. foreverest.net

Fruit esters, such as the related decadienoates, are synthesized in the fruit tissues, particularly during the ripening process. Their production is a key factor in the development of the characteristic aroma and flavor profile of many fruits. The enzymes responsible for ester biosynthesis, alcohol acyltransferases (AATs), are highly expressed in ripening fruit. Therefore, it can be inferred that the synthesis of this compound, if it occurs in plants, would likely be highest in damaged leaf tissues or in ripening fruits.

Environmental Influences on Plant Production

The production of GLVs is heavily influenced by environmental stimuli, both biotic and abiotic. nih.gov Mechanical wounding, such as from herbivory or cutting, is the primary trigger for the rapid release of these compounds. mdpi.compnas.org Abiotic stresses like drought, heat, and cold can also lead to increased GLV emissions. nih.gov For example, studies have shown that drought stress affects the capacity of pomegranate plants to produce GLVs, and frost damage has been linked to increased GLV levels in alpine meadows. nih.gov

The biosynthesis of fruit esters is also subject to environmental factors that affect fruit ripening, such as temperature and light exposure. nih.gov Higher temperatures can accelerate the ripening process and, consequently, the production of volatile esters. nih.gov Light conditions can also impact the photosynthetic activity of the plant, which in turn can influence the availability of precursors for ester synthesis.

Detection and Role in Arthropod Systems

While direct evidence for the role of this compound in arthropod systems is scarce, the extensive research on structurally similar compounds provides a strong basis for its potential functions in insect communication and behavior.

Presence in Insect Secretions and Emissions

Esters are commonly found in the chemical communication systems of insects, where they can function as pheromones. wikipedia.orgwikipedia.org For example, Methyl (2E,4Z)-2,4-decadienoate is a known pheromone component of the male dried bean beetle, Acanthoscelides obtectus. guidechem.com

More frequently, plant-derived esters act as kairomones, which are chemical signals that benefit the receiver of a different species. The well-studied pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a powerful kairomone for the codling moth, Cydia pomonella, a major pest of apples and pears. oup.comnih.gov This compound is highly attractive to both male and female moths, guiding them to host plants for feeding and oviposition. oup.comresearchgate.net Given the structural similarities, this compound could potentially play a similar role as a kairomone for certain insect species that utilize GLVs and decadienoate-like compounds for host location.

Interspecific and Intraspecific Variation in Insect Systems

The response to chemical cues like esters can vary significantly between different insect species. A compound that is a strong attractant for one species may be neutral or even repellent to another. For instance, while ethyl (2E,4Z)-2,4-decadienoate is a potent attractant for the codling moth, its effect on other tortricid moths can differ. oup.comresearchgate.net Studies have shown that other species, such as the chestnut tortricids Cydia fagiglandana and Cydia splendana, are also attracted to this compound, suggesting a conserved response among related species that share similar host plants. oup.comresearchgate.net

Even within a single species, there can be variation in the response to chemical signals based on factors like sex, age, and physiological state. In the case of the codling moth, both males and females are attracted to the pear ester, which is somewhat unusual for a kairomone, as often only one sex is primarily responsible for host location. oup.com The response of insects to this compound would likely exhibit similar interspecific and intraspecific variations, depending on the ecological context and the evolutionary history of the insect species .

Table 2: Role of Related Compounds in Insect Systems

| Compound | Insect Species | Role |

|---|---|---|

| Methyl (2E,4Z)-2,4-decadienoate | Acanthoscelides obtectus | Pheromone |

| Ethyl (2E,4Z)-2,4-decadienoate | Cydia pomonella | Kairomone (Attractant) |

| Ethyl (2E,4Z)-2,4-decadienoate | Cydia fagiglandana | Kairomone (Attractant) |

| Ethyl (2E,4Z)-2,4-decadienoate | Cydia splendana | Kairomone (Attractant) |

| (Z)-3-Hexenol | Various insects | Attractant/Repellent |

Biosynthesis and Metabolic Pathways of E 3 Hexenyl 2z,4z 2,4 Decadienoate

Proposed Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate is proposed to originate from precursors derived from fatty acid metabolism. The formation of the two main components of the ester, the C6 alcohol ((E)-3-hexenol) and the C10 fatty acid ((2Z,4Z)-2,4-decadienoic acid), follows separate pathways that are initiated from common lipid precursors.

The (E)-3-hexenyl portion is a well-characterized Green Leaf Volatile (GLV), a class of compounds released by plants upon tissue damage. uliege.benih.gov The primary precursors for GLVs are the C18 polyunsaturated fatty acids, linolenic acid (C18:3) and linoleic acid (C18:2). uliege.beresearchgate.netmdpi.com These fatty acids are typically released from membrane lipids by the action of lipases. nih.govresearchgate.net

The proposed biosynthetic pathway for the (E)-3-hexenyl moiety involves the following key intermediates:

Linolenic Acid (C18:3): The primary substrate for the formation of C6 GLVs with a double bond at the 3-position.

13-Hydroperoxy-linolenic acid (13-HPOT): Formed by the oxidation of linolenic acid.

(Z)-3-Hexenal: A C6 aldehyde produced by the cleavage of 13-HPOT. researchgate.net

(E)-3-Hexenol: The alcohol precursor, formed by the reduction of (Z)-3-hexenal and subsequent isomerization.

The biosynthesis of the (2Z,4Z)-2,4-decadienoic acid moiety is less defined in scientific literature. However, it is hypothesized to also arise from fatty acid metabolism, likely through a series of elongation and desaturation steps starting from a shorter-chain fatty acid.

Enzymatic Steps and Biochemical Mechanisms in De Novo Synthesis

The de novo synthesis of this compound involves a cascade of enzymatic reactions characterized by specific catalytic mechanisms and selectivities.

The biosynthesis of the (E)-3-hexenyl precursor is initiated by a series of well-characterized enzymes belonging to the lipoxygenase (LOX) pathway: uliege.beresearchgate.net

Lipases: These enzymes are responsible for the initial step of hydrolyzing complex lipids to release free fatty acids like linolenic acid. nih.govresearchgate.net

Lipoxygenase (LOX): A key enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids. uliege.beresearchgate.net In the context of (E)-3-hexenol biosynthesis, a 13-LOX specifically introduces an oxygen molecule at the C-13 position of linolenic acid. nih.gov

Hydroperoxide Lyase (HPL): This enzyme cleaves the resulting hydroperoxide (13-HPOT) into a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. uliege.beresearchgate.net

Alcohol Dehydrogenase (ADH): The (Z)-3-hexenal is then reduced to (Z)-3-hexenol by an ADH. nih.govresearchgate.net

Isomerase: An isomerase is proposed to be involved in the conversion of (Z)-3-hexenol to its (E) isomer, (E)-3-hexenol, although spontaneous isomerization can also occur. researchgate.net

The enzymes responsible for the synthesis of (2Z,4Z)-2,4-decadienoic acid and the final esterification step are not yet definitively identified. However, it is presumed that a fatty acid synthase (FAS) complex and a series of desaturases are involved in creating the C10 chain with the specific double bond configuration. The final esterification would be catalyzed by an alcohol acyltransferase (AAT) or a similar ester synthase, which would join the (E)-3-hexenyl alcohol with the activated form of (2Z,4Z)-2,4-decadienoic acid (e.g., as a CoA-thioester).

The enzymes of the LOX pathway exhibit high regiospecificity and stereoselectivity. The 13-LOX specifically attacks the C-13 position of linolenic acid, leading to the formation of the 13-hydroperoxide. nih.gov The subsequent cleavage by HPL is also specific, yielding the C6 aldehyde. The stereochemistry of the final ester, particularly the (2Z,4Z) configuration of the decadienoate moiety, implies a highly controlled series of enzymatic reactions in its own biosynthesis, though the specific enzymes remain to be characterized.

Genetic Basis and Transcriptional Regulation of Biosynthesis

The biosynthesis of plant volatiles is tightly regulated at the genetic level, often in response to developmental cues and environmental stresses.

Genes encoding the key enzymes of the LOX pathway for GLV production have been identified and cloned from various plant species. google.com These include genes for lipases, 13-LOX, HPL, and ADH. For instance, studies in Arabidopsis and tomato have identified specific LOX and HPL genes that are crucial for the production of C6 volatiles. nih.gov

The genes encoding the enzymes for (2Z,4Z)-2,4-decadienoic acid biosynthesis and the final AAT are yet to be identified. Future research involving transcriptomics and functional genomics of plants known to produce this specific ester will be necessary to uncover the genetic basis of its complete biosynthesis.

The expression of genes in the LOX pathway is known to be induced by various environmental stimuli, most notably mechanical wounding and herbivore attacks. nih.gov This induction leads to the rapid production and release of GLVs, including (E)-3-hexenol, which can act as defense signals. nih.govnih.gov The signaling molecule jasmonic acid (JA) plays a crucial role in mediating this transcriptional response. nih.gov It is plausible that the biosynthesis of this compound is also regulated by similar stress-related signaling pathways, ensuring its production when needed for plant defense or communication.

Metabolic Interconversion and Degradation Pathways

The metabolic fate of this compound is primarily governed by enzymatic processes that target its ester linkage and unsaturated carbon chains. While direct metabolic studies on this specific compound are not extensively documented, the degradation pathways can be inferred from the metabolism of its constituent parts: the (E)-3-hexenyl group, a common green leaf volatile (GLV), and the decadienoate moiety.

Upon introduction into a biological system, such as a plant or insect, the initial and most significant metabolic step is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases, a ubiquitous class of enzymes. nih.gov This cleavage yields (E)-3-hexenol and (2Z,4Z)-2,4-decadienoic acid as the primary metabolites.

The subsequent metabolic pathways for these two products diverge:

Metabolism of (E)-3-Hexenol:

The (E)-3-hexenol, once liberated, can undergo several transformations. A principal pathway in plants is glycosylation, where a sugar moiety is attached to the alcohol. frontiersin.org This process increases the water solubility of the compound, facilitating its transport and storage within the plant tissues. The resulting glycosides are generally considered biologically inactive detoxification products. nih.gov

Another potential fate of (E)-3-hexenol is its oxidation to the corresponding aldehyde, (E)-3-hexenal, by alcohol dehydrogenases. This aldehyde is a reactive species and can be further oxidized to (E)-3-hexenoic acid. These oxidation steps are part of the general catabolism of xenobiotic and endogenous alcohols.

Metabolism of (2Z,4Z)-2,4-Decadienoic Acid:

The (2Z,4Z)-2,4-decadienoic acid component is likely metabolized through pathways analogous to those for fatty acid degradation. The presence of conjugated double bonds necessitates specific enzymatic machinery for their reduction before the molecule can enter the standard beta-oxidation cycle. Enzymes such as 2,4-dienoyl-CoA reductase are crucial for reducing the conjugated diene system, allowing for the subsequent action of enzymes involved in fatty acid breakdown. Following reduction, the saturated decanoic acid can be sequentially shortened by two-carbon units within the mitochondria or peroxisomes to yield acetyl-CoA, which then enters central metabolic pathways like the citric acid cycle.

In some organisms, particularly microorganisms, the unsaturated fatty acid can undergo various biotransformations, including hydroxylations at different positions along the carbon chain or further isomerization of the double bonds. mdpi.com

Atmospheric Degradation:

Outside of biological systems, this compound, as a volatile organic compound (VOC), is susceptible to atmospheric degradation. The primary drivers of this degradation are reactions with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). The reaction with OH radicals is typically the most significant pathway, leading to the formation of various smaller, oxygenated products through addition to the double bonds and subsequent fragmentation. nih.gov The atmospheric lifetime of such compounds is relatively short due to the high reactivity of the double bonds. nih.gov

Synthetic Methodologies and Chemical Synthesis of E 3 Hexenyl 2z,4z 2,4 Decadienoate

Total Synthesis Strategies for Stereoselective Access

The total synthesis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate hinges on the precise stereocontrolled formation of three distinct structural features: the (E)-configured double bond in the hexenyl alcohol moiety, the (2Z,4Z)-configured conjugated double bonds of the decadienoic acid portion, and the final ester linkage.

A logical retrosynthetic analysis of the target molecule, this compound, identifies the ester linkage as the most practical point for disconnection. This primary disconnection simplifies the complex target into two more manageable synthetic precursors:

(2Z,4Z)-2,4-Decadienoic acid

(E)-3-Hexenol

This strategy allows for the independent, stereocontrolled synthesis of the acid and alcohol components, which can then be combined in a final esterification step to yield the desired product. Further disconnection of these precursors reveals simpler, commercially available starting materials.

The synthesis of the (2Z,4Z)-decadienoic acid core is a significant challenge due to the need to control the geometry of the two conjugated double bonds. Several strategies can be employed, often drawing from methodologies developed for similar conjugated systems like the pear ester, ethyl (2E,4Z)-decadienoate. organic-chemistry.orgscentree.co

One potential route adapts methodologies used for creating Z,Z-conjugated dienoic acids. This could involve the coupling of a (Z)-vinyl halide with a terminal alkyne derivative, followed by a stereoselective hydrogenation. For instance, a Sonogashira or Cadiot-Chodkiewicz coupling of (Z)-1-bromopent-1-ene with a protected 5-hexynoic acid could yield a conjugated enyne acid, which upon hydrogenation with a Lindlar catalyst would selectively form the second Z-double bond. A similar strategy has been successfully applied to the synthesis of (Z,Z)-octadeca-10,12-dienoic acid. agriculturejournals.cz

Another powerful approach is the Wittig reaction. iitk.ac.inmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.orgyoutube.com To construct the (2Z,4Z) geometry, a sequential approach could be envisioned. For example, a Wittig reaction between pentanal and a suitable phosphonium (B103445) ylide could establish one of the double bonds, followed by a second olefination to complete the conjugated system. Achieving Z,Z selectivity often requires the use of non-stabilized ylides under salt-free conditions. wikipedia.org

Organocuprate chemistry also offers a viable path. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The conjugate addition of organocuprates to α,β-alkynyl esters is a well-established method for the stereoselective synthesis of β,γ-unsaturated esters. The syn-addition of a Gilman reagent to an acetylenic ester typically yields a Z-alkene, providing a reliable method for installing one of the required double bonds with the correct stereochemistry. iupac.org

The synthesis of the (E)-3-hexenol fragment requires a stereoselective method to form the trans-double bond. The common starting material for both (Z)- and (E)-3-hexenol is 3-hexyn-1-ol (B147329). scentree.conih.gov 3-Hexyn-1-ol can be prepared via methods such as the reaction of 1-butyne (B89482) with ethylene (B1197577) oxide. nih.govgoogle.com

While partial hydrogenation of 3-hexyn-1-ol over a Lindlar catalyst yields the (Z)-isomer (leaf alcohol), the desired (E)-isomer is obtained through a dissolving metal reduction. scentree.conih.gov The typical procedure involves the reduction of 3-hexyn-1-ol using sodium metal in liquid ammonia (B1221849) at low temperatures. This anti-addition of hydrogen across the alkyne triple bond reliably produces (E)-3-hexenol with high stereoselectivity.

With both the (2Z,4Z)-2,4-decadienoic acid and (E)-3-hexenol fragments in hand, the final step is their coupling via esterification. Several standard methods are applicable:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) and removing the water byproduct to drive the reaction to completion. However, the harsh acidic conditions and high temperatures may risk isomerization of the sensitive conjugated diene system.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with (E)-3-hexenol, often in the presence of a non-nucleophilic base like pyridine, to form the ester under mild conditions.

Carbodiimide-Mediated Coupling (Steglich Esterification): This method uses a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach proceeds under very mild, neutral conditions, which are ideal for preserving the stereochemistry of the dienyl and hexenyl moieties.

Following the reaction, purification is typically achieved through standard laboratory techniques. Column chromatography on silica (B1680970) gel is the most common method to separate the final ester product from any unreacted starting materials, reagents, and byproducts, ensuring a high degree of purity.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Biocatalysis, particularly using enzymes, presents a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions that preserve delicate functional groups. researchgate.netaidic.it

Lipases (triacylglycerol hydrolases) are widely used for the synthesis of esters in non-aqueous media, where they can catalyze the reverse of their natural hydrolytic function. researchgate.netnih.gov The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is a particularly robust and versatile biocatalyst for this purpose. researchgate.netnih.govrsc.orgresearchgate.net

The synthesis of this compound can be achieved through two primary lipase-catalyzed routes:

Direct Esterification: This involves the direct reaction of (2Z,4Z)-2,4-decadienoic acid with (E)-3-hexenol in a suitable organic solvent. researchgate.net To shift the reaction equilibrium towards the product, the water formed as a byproduct must be removed, often by using molecular sieves or conducting the reaction under vacuum. nih.gov

Transesterification: This route involves a two-step process where a simple alkyl ester of the acid (e.g., methyl or ethyl (2Z,4Z)-2,4-decadienoate) is first synthesized chemically. This simple ester then serves as a substrate in a lipase-catalyzed reaction with (E)-3-hexenol. researchgate.netnih.gov The lipase facilitates the exchange of the alcohol moiety, producing the desired target ester and a simple alcohol (e.g., methanol (B129727) or ethanol) as a byproduct.

The key advantages of using biocatalysts like Novozym 435 include:

High Selectivity: Lipases are highly selective, which minimizes side reactions and preserves the stereochemical integrity of the substrates. nih.govrsc.org

Mild Conditions: Reactions are typically run at or near room temperature and at neutral pH, preventing the thermal or acid/base-catalyzed isomerization of the conjugated double bonds. nih.gov

Environmental Benefits: The process avoids the use of harsh or toxic reagents and the immobilized enzyme can often be recovered and reused for multiple cycles, making the process more sustainable and cost-effective. nih.govresearchgate.net

Enzymatic Resolution and Asymmetric Synthesis of Chiral Precursors

The introduction of chirality into the this compound structure would involve the use of chiral precursors. Since neither the typical alcohol nor the acid component possesses a chiral center, this would necessitate the use of chiral analogues or the introduction of a chiral center. For the purpose of this discussion, we will consider the potential for creating chiral versions of the precursors.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure alcohols. Lipases are particularly effective for this purpose. For example, Novozym 435, an immobilized Candida antarctica Lipase B, has shown high efficiency in the kinetic resolution of secondary alcohols. nih.gov Similarly, lipases from Pseudomonas cepacia have been successfully used for the resolution of chiral amines, which are structurally related to alcohols. mdpi.com In a hypothetical scenario, a racemic mixture of a chiral analogue of (E)-3-hexenol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer at a faster rate, allowing for the separation of the slower-reacting enantiomer and the acylated product. jocpr.com

The asymmetric synthesis of chiral carboxylic acids is a more challenging endeavor. While general methods for the asymmetric synthesis of chiral propionamide (B166681) enolates exist, their direct application to a conjugated dienoic acid like (2Z,4Z)-2,4-decadienoate is not straightforward. caltech.edu The development of catalytic asymmetric methods for the synthesis of chiral compounds is an active area of research. For instance, chiral phosphoric acids have been used to catalyze the synthesis of certain chiral selenium compounds. nih.gov In principle, a chiral catalyst could be designed to control the stereochemistry during the formation of the conjugated diene system of the decadienoic acid, but specific examples for this particular structure are not readily found in the literature.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For a compound like this compound, which is related to known flavor compounds and insect kairomones, SAR studies would be invaluable. The synthesis of structural analogues would involve systematic modifications to the parent molecule.

One area of modification would be the alcohol moiety . The (E)-3-hexenol part could be varied in several ways:

Chain length: Synthesizing esters with alcohols of varying chain lengths, such as butenol, pentenol, or heptenol, could reveal the optimal chain length for a desired activity.

Double bond position and geometry: The position of the double bond in the hexenol chain could be moved (e.g., to the 2- or 4-position), and the geometry could be changed from E (trans) to Z (cis). For example, the synthesis of the corresponding (Z)-3-hexenyl ester would be of interest, as (Z)-3-hexenol is a common natural product. nih.govnih.gov

Branching: Introducing alkyl branches on the hexenol chain could probe the steric requirements of the target receptor.

Another area for modification is the acid moiety . The (2Z,4Z)-2,4-decadienoic acid part could be altered as follows:

Chain length: The ten-carbon chain could be shortened or lengthened to produce analogues with different alkyl chain lengths (e.g., octadienoic, dodecadienoic acid). nih.gov

Double bond geometry: The geometry of the conjugated double bonds could be changed. For instance, the (2E,4E) or (2Z,4E) isomers could be synthesized to investigate the importance of the specific (2Z,4Z) configuration. The related ethyl (2E,4Z)-2,4-decadienoate is a known potent kairomone for the codling moth, highlighting the significance of stereochemistry. plantprotection.plnih.gov

Ester group modification: The ethyl group in the related pear ester could be replaced with other alkyl groups to assess the influence of the ester functionality on activity. taylorandfrancis.com

The synthesis of these analogues would likely follow similar esterification procedures as the parent compound, utilizing the appropriately modified alcohol and carboxylic acid precursors. The findings from testing these analogues would provide valuable insights into the structural features necessary for the biological activity of this compound.

Ecological and Biological Functions of E 3 Hexenyl 2z,4z 2,4 Decadienoate

Role as a Plant Volatile in Multitrophic Interactions

Extensive searches of scientific databases and literature provide no specific studies identifying or detailing the role of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate as a plant volatile organic compound (VOC) involved in multitrophic interactions. The ecological roles of many plant volatiles are well-established in mediating complex interactions between plants, herbivores, and their natural enemies. nih.gov However, research has not specifically implicated this particular compound in these interactions.

Induction by Herbivory, Pathogen Attack, and Abiotic Stress

There is no available scientific evidence to suggest that the emission of this compound is induced in plants as a response to herbivory, pathogen attack, or abiotic stressors such as drought or temperature changes. Plants are known to release specific blends of volatiles, often including green leaf volatiles like (Z)-3-hexenol and its derivatives, in response to such damage. researchgate.net While the (E)-3-hexenyl moiety of the requested compound is related to these green leaf volatiles, no studies have documented the induction of this specific ester.

Mediation of Plant-Herbivore Interactions (e.g., deterrence, attraction)

No research findings are available that specifically address the role of this compound in mediating interactions between plants and herbivorous insects. Therefore, there is no data to support its function as either a deterrent or an attractant for herbivores.

Function in Insect Chemical Communication Systems

There is a lack of specific information regarding the function of this compound in the chemical communication systems of insects.

Component of Pheromone Blends in Specific Insect Species

No insect species has been identified in the scientific literature as utilizing this compound as a component of its pheromone blend for communication, such as aggregation or sex pheromones. While related compounds are known pheromones, this specific ester has not been reported in this context. medchemexpress.com

Kairomonal Activity and Host-Finding Cues for Insects

A kairomone is a chemical substance emitted by one species that benefits a receiving species. There are no documented instances of this compound acting as a kairomone or a host-finding cue for any insect species. The closely related pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a well-known kairomone for the codling moth (Cydia pomonella), attracting both males and females. researchgate.netresearchgate.net However, this function has not been attributed to the (E)-3-hexenyl ester.

The following table summarizes the lack of available research data for the specified compound across the outlined functional areas.

| Ecological/Biological Function | Research Findings for this compound |

| Plant Volatile | |

| Induction by Biotic/Abiotic Stress | No data available |

| Plant-Herbivore Interaction | No data available |

| Plant-Natural Enemy Interaction | No data available |

| Insect Semiochemical | |

| Pheromone Component | No data available |

| Kairomonal Activity | No data available |

Allomonal or Synomonal Roles in Interspecific Signaling

An extensive review of scientific databases and chemical ecology literature yielded no specific studies on the allomonal or synomonal roles of this compound. An allomone is a chemical that benefits the emitter by modifying the behavior of the receiver, such as a repellent defense compound. A synomone is a semiochemical that benefits both the emitter and the receiver, for instance, a floral scent that attracts pollinators who in turn receive nectar.

At present, there are no published findings that identify this compound as a compound that mediates interactions between different species in a manner that would classify it as an allomone or a synomone. Research has not documented its involvement in processes such as herbivore deterrence, parasite attraction to a host, or symbiotic communication.

Mechanisms of Perception and Signal Transduction of E 3 Hexenyl 2z,4z 2,4 Decadienoate

Genetic Determinants of Chemosensory Perception and Response

The ability of an organism to perceive and respond to chemical cues in its environment is fundamentally governed by its genetic makeup. In the case of the semiochemical (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate, commonly known as the pear ester, research has increasingly focused on elucidating the specific genes and genetic mechanisms that underpin its detection, particularly in insects where it serves as a crucial kairomone for host location and oviposition. The primary model organism for these investigations has been the codling moth, Cydia pomonella, a significant agricultural pest of pome fruits.

Olfactory Receptor Genes in Cydia pomonella

The initial step in the perception of volatile compounds like the pear ester involves their interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the insect's antennae. unitn.itnih.gov The insect olfactory receptor family is a diverse group of ligand-gated ion channels, typically forming a heteromeric complex composed of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor known as Orco. nih.govnih.govnih.gov

Intensive research, including antennal transcriptome analysis in the codling moth, has identified a number of abundantly expressed genes related to the olfactory system. nih.gov Among these, a specific olfactory receptor, CpomOR3 , has been identified and functionally characterized as the primary receptor for this compound. nih.govnih.govresearchgate.net Functional studies using heterologous expression systems, such as Xenopus oocytes and the neurons of Drosophila melanogaster, have confirmed that CpomOR3 is strongly tuned to the pear ester. nih.govresearchgate.netnih.gov

Gene Duplication and Neofunctionalization of CpomOR3

A significant genetic feature in Cydia pomonella is the duplication of the CpomOR3 gene, resulting in two paralogs: CpomOR3a and CpomOR3b . nih.govresearchgate.net These two gene copies share a high degree of sequence identity (89%) but exhibit distinct expression patterns, suggesting they may have undergone neofunctionalization, acquiring divergent or specialized functions. nih.gov Both CpomOR3a and CpomOR3b are located on the same chromosome and have a similar exon-intron organization. researchgate.net

Functional assays have demonstrated that both CpomOR3a and CpomOR3b are responsive to the pear ester. nih.govresearchgate.net When co-expressed with the co-receptor CpomOrco in Xenopus oocytes, both paralogs generated strong electrical responses when stimulated with this compound. nih.gov This gene duplication is believed to enhance the codling moth's ability to detect and respond to this critical host plant kairomone. nih.govresearchgate.net

Sex-Biased Expression and Behavioral Significance

Further investigation into the expression of these duplicated genes has revealed sex-biased patterns. While both genes are expressed in the antennae of both male and female codling moths, their relative expression levels differ. nih.govresearchgate.net This differential expression is linked to behavioral responses. Electroantennography (EAG) studies have shown that knocking down the expression of these genes using RNA interference (RNAi) impairs the moth's ability to detect the pear ester. nih.gov

In males, the response to the pear ester was diminished when either CpomOR3a or CpomOR3b was knocked down. nih.gov In contrast, a significant reduction in the female's antennal response to the pear ester was observed only when both paralogs were simultaneously silenced. nih.gov Behavioral assays using a Y-tube olfactometer confirmed these findings, showing that the simultaneous knockdown of both CpomOR3a and CpomOR3b significantly impaired the ability of both male and female moths to orient towards the pear ester. nih.gov These results underscore the importance of this gene duplication in the chemical ecology of the codling moth, enhancing its host-finding capabilities. The pear ester is a known attractant for both sexes and also stimulates oviposition in gravid females. nih.gov

Broader Genetic Landscape of Chemosensation

Beyond the specific role of CpomOR3, the broader genetic landscape of chemosensation in insects is vast and complex. The evolution of the insect odorant receptor gene family is thought to be an adaptation to a terrestrial lifestyle. elifesciences.orgelifesciences.org The genomes of insects like the codling moth contain a large repertoire of genes involved in olfaction, including numerous odorant binding proteins (OBPs), which are thought to transport hydrophobic odorants like the pear ester to the olfactory receptors. nih.gov

While the focus has been on Cydia pomonella, the perception of this compound has also been studied in other insects, such as the lucerne weevil, Sitona discoideus, where it is also recognized by olfactory receptor neurons. researchgate.net The study of natural polymorphisms in olfactory receptor genes in other insects, like Drosophila melanogaster, has shown that single amino acid changes can alter odor sensitivity, highlighting a potential area for future research into the variability of responses to the pear ester within and between insect populations. nih.govresearchgate.net

The table below summarizes the key genes involved in the perception of this compound in Cydia pomonella.

| Gene/Protein | Organism | Function | Research Findings |

| CpomOR3 | Cydia pomonella (Codling Moth) | Olfactory Receptor | Identified as the primary receptor for this compound (pear ester). nih.govnih.govresearchgate.net |

| CpomOR3a | Cydia pomonella | Olfactory Receptor (Paralog of CpomOR3) | A duplicated copy of CpomOR3. Functionally responds to pear ester. nih.govresearchgate.net Knockdown impairs male response to pear ester. nih.gov |

| CpomOR3b | Cydia pomonella | Olfactory Receptor (Paralog of CpomOR3) | A duplicated copy of CpomOR3. Functionally responds to pear ester. nih.govresearchgate.net Knockdown impairs male response to pear ester. nih.gov |

| CpomOrco | Cydia pomonella | Olfactory Receptor Co-receptor | Forms a functional ion channel complex with CpomOR3a and CpomOR3b. nih.govnih.gov |

Advanced Analytical Methodologies for E 3 Hexenyl 2z,4z 2,4 Decadienoate

Extraction and Sample Preparation from Diverse Biological Matrices

The initial and critical step in the analysis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate involves its efficient extraction from complex biological samples, such as fruits and plant tissues. The choice of extraction method is paramount to ensure the preservation of this volatile compound and to minimize the co-extraction of interfering substances.

Headspace Collection Techniques (e.g., dynamic, static, SPME)

Headspace analysis is a preferred method for capturing volatile organic compounds (VOCs) like this compound from a sample without solvent extraction. researchgate.netnih.govfrontiersin.org This involves analyzing the vapor phase in equilibrium with the solid or liquid sample.

Static Headspace (SHS): In this technique, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. nih.gov A portion of this headspace gas is then injected into the gas chromatograph. SHS is a simple and automated method, but may lack the sensitivity required for trace-level analysis. nih.gov Optimization of parameters such as incubation temperature and time is crucial for reliable results. nih.gov For instance, a study on citrus leaf volatiles optimized the static headspace conditions to a 15-minute incubation at 100°C without salt addition. nih.gov

Dynamic Headspace (DHS): Also known as purge-and-trap, DHS involves passing an inert gas through the sample, which strips the volatile compounds. researchgate.netacs.org These compounds are then concentrated on an adsorbent trap. Subsequently, the trap is heated to desorb the analytes into the GC system. This technique offers higher sensitivity than SHS due to the pre-concentration step. researchgate.net A study on tomato volatiles utilized a dynamic headspace system to quantify key aroma constituents, highlighting its utility in reducing variability in post-harvest studies. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from the sample headspace or directly from a liquid sample. researchgate.netresearchgate.netwiley.comnih.govpalsystem.com The fiber is then desorbed in the hot injector of a gas chromatograph. researchgate.net SPME offers several advantages, including simplicity, speed, and the integration of sampling, extraction, and concentration into a single step. wiley.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. researchgate.net For pear esters and other fruit volatiles, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) have proven effective. nih.govnih.gov

Interactive Data Table: Comparison of Headspace Collection Techniques

| Feature | Static Headspace (SHS) | Dynamic Headspace (DHS) | Solid-Phase Microextraction (SPME) |

| Principle | Equilibrium between sample and headspace in a sealed container. nih.gov | Volatiles are purged from the sample by an inert gas and trapped on an adsorbent. researchgate.net | Analytes are adsorbed onto a coated fiber from the headspace or liquid sample. wiley.com |

| Sensitivity | Lower | Higher | High |

| Complexity | Simple | More complex | Simple |

| Automation | Easily automated nih.gov | Can be automated | Easily automated palsystem.com |

| Solvent Use | Solvent-free | Solvent-free | Solvent-free wiley.com |

| Key Application | Routine analysis of highly volatile compounds. nih.gov | Trace analysis of volatiles in various matrices. researchgate.netacs.org | Analysis of volatile and semi-volatile compounds in food and environmental samples. wiley.comnih.gov |

Solvent Extraction and Distillation Methods

Solvent Extraction: This traditional method involves the use of an organic solvent to extract the analyte from the sample matrix. For fatty acid esters, solvents like hexane (B92381) or dichloromethane (B109758) are commonly used. nih.gov However, for volatile compounds, this method can lead to losses during solvent evaporation. Simultaneous distillation-extraction (SDE) is a technique that combines distillation and solvent extraction, which can be more efficient for recovering volatile aroma compounds from fruit. researchgate.net

Distillation: Distillation techniques separate compounds based on differences in their boiling points. researchgate.net In the context of fruit distillates, distillation is crucial for concentrating ethanol (B145695) and a wide array of volatile aroma compounds. researchgate.netcabidigitallibrary.orgusamv.ro Traditional alembic distillation, for example, involves separating the distillate into head, heart, and tail fractions, with the desired aroma compounds concentrated in the heart fraction. cabidigitallibrary.orgusamv.ro

Pre-concentration and Clean-up Strategies

Due to the often low concentrations of this compound in biological matrices, a pre-concentration step is frequently necessary. acs.orgbohrium.com Dynamic headspace techniques inherently include a pre-concentration step on an adsorbent trap. nih.gov Another approach is stir bar sorptive extraction (SBSE), which utilizes a magnetic stir bar coated with a sorbent material for extraction and pre-concentration. acs.org

Clean-up procedures are essential to remove co-extracted matrix components that could interfere with the chromatographic analysis. nih.gov For fatty samples, techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) with sorbents such as silica (B1680970), Florisil, or C18 are commonly employed to remove lipids. nih.govnih.gov Dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, provides a rapid and effective clean-up. nih.gov

Chromatographic Separation Techniques

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD)

Gas chromatography is the primary analytical technique for the separation of volatile compounds like this compound. chromatographyonline.com The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. youtube.com

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity towards organic compounds. nih.govshimadzu.co.kr It operates by pyrolyzing the compounds eluting from the column in a hydrogen-air flame, which produces ions that are then detected. The FID is a mass flow-dependent detector and its response is proportional to the number of carbon atoms in the analyte. unt.edu

Electron Capture Detector (ECD): The ECD is a highly sensitive and selective detector for compounds that can capture electrons, such as those containing halogens, nitro groups, and conjugated carbonyls. epa.goviarc.frchromatographyonline.com Given the conjugated double bond system in this compound, the ECD can offer enhanced selectivity and sensitivity for its detection. nih.gov The detector contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (usually nitrogen) and creating a standing current. shimadzu.co.kr When an electron-capturing compound passes through, it reduces this current, generating a signal.

Interactive Data Table: Comparison of GC Detectors

| Detector | Principle of Operation | Selectivity | Sensitivity | Typical Analytes |

| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen flame. shimadzu.co.kr | Responds to most carbon-containing compounds. shimadzu.co.kr | High (picogram level) | Hydrocarbons, alcohols, esters. |

| Electron Capture Detector (ECD) | Measures the decrease in a constant current caused by the capture of electrons by electronegative compounds. shimadzu.co.kr | Highly selective for compounds with electron-capturing functional groups. chromatographyonline.com | Very high (femtogram to picogram level) | Halogenated compounds, nitroaromatics, conjugated carbonyls. epa.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is the dominant technique for volatile analysis, High-Performance Liquid Chromatography (HPLC) can be a valuable tool for the analysis of related, less volatile compounds or for the determination of fatty acid esters after derivatization. nih.govacs.org Reversed-phase HPLC with a C18 column is a common setup for separating fatty acid esters. nih.govnih.gov Detection can be achieved using a UV detector, especially for compounds with chromophores, or an evaporative light-scattering detector (ELSD). nih.govacs.orgresearchgate.net For enhanced sensitivity and selectivity, derivatization to introduce a fluorescent tag can be employed, followed by fluorescence detection. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are fundamental to the unequivocal identification and structural confirmation of organic compounds like this compound. This would involve a combination of mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy to piece together its molecular structure, connectivity, and stereochemistry.

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This fragmentation provides valuable clues about the compound's structure. While specific data for the target compound is unavailable, a hypothetical analysis would involve identifying the molecular ion peak and key fragment ions corresponding to the cleavage of the ester bond and fragmentation along the hexenyl and decadienoyl chains.

Hypothetical Mass Spectrometry Data Table

| m/z (Relative Intensity) | Proposed Fragment |

|---|---|

| Data not available | Molecular Ion [M]+ |

| Data not available | [CH3(CH2)4CH=CHCH=CHCO]+ |

| Data not available | [OCH2CH2CH=CHCH2CH3]+ |

| Data not available | [CH3CH2CH=CHCH2CH2O]+ |

NMR spectroscopy, including both ¹H and ¹³C NMR, would be the most powerful tool for the complete structural and stereochemical assignment of this compound. ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. The specific stereochemistry of the double bonds ((E) at the 3-position of the hexenyl group and (2Z, 4Z) in the decadienoate moiety) would be confirmed by the magnitude of the proton-proton coupling constants across the double bonds. ¹³C NMR would provide information on the number and electronic environment of the carbon atoms.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | |||

| Data not available | |||

| Data not available |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available | |

| Data not available |

IR spectroscopy would be used to identify the functional groups present in this compound. Key absorption bands would be expected for the C=O of the ester, the C=C of the conjugated diene and the isolated double bond, and the C-O single bond of the ester.

UV-Vis spectroscopy would be utilized to study the conjugated π-system of the decadienoate portion of the molecule. The wavelength of maximum absorbance (λmax) would be indicative of the extent of conjugation.

Hypothetical Spectroscopic Data Table

| Spectroscopic Method | Characteristic Absorption |

|---|---|

| IR (cm⁻¹) | Data not available (C=O stretch) |

| Data not available (C=C stretch) | |

| Data not available (C-O stretch) |

| UV-Vis (nm) | Data not available (λmax) |

Structure Activity Relationship Sar Studies of E 3 Hexenyl 2z,4z 2,4 Decadienoate and Analogues

Influence of Ester Moiety on Biological Activity

The ester functional group is a critical determinant of the biological activity of decadienoate analogues. Studies have demonstrated that variations in the alcohol moiety of (2E,4Z)-2,4-decadienoic acid esters lead to significant differences in their attractiveness to codling moths. Field bioassays have shown that the ethyl ester, commonly known as pear ester, elicits the strongest response from both male and female codling moths.

In comparative studies, the ethyl analogue consistently outperforms other straight-chain alkyl esters in trapping codling moths. The order of attractiveness generally follows a trend where the ethyl ester is more potent than the propyl, methyl, butyl, and hexyl analogues. This suggests an optimal size and polarity for the ester group to effectively interact with the insect's olfactory receptors. The decreased activity with both smaller (methyl) and larger (butyl, hexyl) alkyl groups indicates that the binding pocket of the receptor is sterically constrained and tailored for a specific molecular size.

| Ester Moiety | Relative Attractiveness to Cydia pomonella |

| Methyl | Moderate |

| Ethyl | High |

| Propyl | Moderate to Low |

| Butyl | Low |

| Hexyl | Low |

This table provides a qualitative comparison based on available research findings.

Impact of Double Bond Configuration (E/Z) and Position on Efficacy

The stereochemistry of the double bonds in the decadienoate chain is paramount to its biological function. The naturally occurring and most active isomer is the (2E,4Z)-configuration. Research has unequivocally shown that codling moths are highly specific in their response to the geometric isomers of 2,4-decadienoates.

Field trapping experiments have revealed that the (E,Z) isomers of the decadienoic acid esters are significantly more attractive than their (E,E) counterparts. researchgate.net This high degree of specificity suggests that the precise three-dimensional shape of the (2E,4Z) isomer is a key recognition feature for the olfactory receptors of the codling moth. The spatial arrangement of the atoms, dictated by the trans (E) configuration at the second carbon and the cis (Z) configuration at the fourth carbon, is crucial for a proper fit into the receptor's binding site, leading to a strong behavioral response. Any deviation from this specific isomeric form results in a marked decrease in attractant efficacy.

The position of the double bonds is also a critical factor. The conjugated system at the 2 and 4 positions is a conserved feature in this class of kairomones. Alterations to the location of these double bonds would fundamentally change the molecule's shape and electronic properties, likely abolishing its biological activity.

Effects of Carbon Chain Length and Branching on Receptor Interaction

The length and structure of the carbon chain in both the acid and alcohol portions of the ester play a significant role in receptor interaction. For the decadienoate moiety, the ten-carbon chain appears to be optimal for activity in codling moths. While systematic studies on a wide range of chain lengths are limited, the prevalence and high activity of decadienoate-based kairomones suggest a co-evolutionary adaptation between the host plant's volatile profile and the insect's olfactory system.

Design and Evaluation of Bioisosteres and Conformationally Restricted Analogues

The design and evaluation of bioisosteres and conformationally restricted analogues are advanced strategies in SAR studies to probe the essential structural requirements for biological activity. Bioisosteres are compounds or groups that possess similar physical or chemical properties and produce broadly similar biological effects. In the context of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate, replacing the ester group with other functional groups that mimic its electronic and steric properties could provide insights into the nature of the receptor-ligand interaction.

For instance, the synthesis and testing of amide or ether analogues could reveal the importance of the carbonyl oxygen and the ester linkage in binding. However, published research on such bioisosteres for this specific compound is not widely available.

Conformationally restricted analogues, where the flexible single bonds are incorporated into a ring structure to limit the number of possible conformations, are another powerful tool. By "freezing" the molecule in a particular shape, researchers can deduce the active conformation that binds to the receptor. For a flexible molecule like this compound, understanding its preferred conformation in the receptor's binding site is crucial. The development of cyclic analogues could help to map the spatial requirements of the receptor and lead to the design of more potent and selective attractants. As with bioisosteres, specific studies on conformationally restricted analogues of this compound are not extensively documented in publicly accessible literature.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the structure-activity relationships of semiochemicals. These methods allow for the in-silico investigation of ligand-receptor interactions, providing insights that can guide the synthesis and testing of new analogues.

For this compound and its analogues, molecular modeling can be used to:

Determine the low-energy conformations of the molecule, which are likely to be the biologically active forms.

Develop pharmacophore models that define the essential 3D arrangement of functional groups required for binding to the olfactory receptor.

Perform molecular docking simulations to predict how the molecule and its analogues bind to the active site of specific olfactory receptors. The identification of candidate pheromone receptors in the codling moth, such as CpomOR1, CpomOR3, and CpomOR6a, which respond to pear ester, provides a basis for such modeling. core.ac.uk

Calculate binding energies to quantitatively predict the affinity of different analogues for the receptor, thus prioritizing the synthesis of the most promising candidates.

While specific computational studies focused solely on this compound are not extensively published, the general methodologies are well-established and are undoubtedly being applied in the development of new and improved insect attractants. These computational approaches, in conjunction with experimental data, are crucial for a comprehensive understanding of the SAR of this important kairomone.

Advanced Research Applications and Future Directions for E 3 Hexenyl 2z,4z 2,4 Decadienoate

Chemoecological Engineering for Sustainable Agricultural Practices

Chemoecological engineering focuses on utilizing naturally occurring chemical compounds, known as semiochemicals, to manage agricultural pests and improve crop resilience in an environmentally sustainable manner. This approach seeks to move away from broad-spectrum pesticides towards more targeted, behavior-modifying strategies. While this is a vibrant area of research for many related compounds, specific applications for (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate are not documented in the available scientific literature.

Development of Semiochemical-Based Strategies for Pest Management (e.g., monitoring, disruption)

Semiochemicals are pivotal in developing tools for integrated pest management (IPM). These strategies often involve using specific compounds to lure pests into traps for monitoring population levels or to disrupt their mating behaviors, thereby reducing their reproductive success.

A thorough search of academic and research databases yielded no specific studies on the use of this compound for the monitoring or mating disruption of any specific pest species. Consequently, there are no detailed research findings or data tables to present on this topic.

Enhancement of Biological Control Agents through Chemical Manipulation

Another advanced application of semiochemicals is to enhance the effectiveness of biological control agents, such as predators and parasitoids. Certain plant volatiles can attract these beneficial organisms to areas where pests are present, a concept known as "conservation biological control."

There is currently no published research detailing the use of this compound to attract or retain biological control agents in agricultural settings. As such, no data on its efficacy or potential in this area can be provided.

Research in Flavor and Fragrance Science from an Academic Perspective

The study of flavor and fragrance from an academic standpoint involves identifying the chemical components of natural aromas, understanding how they contribute to complex sensory profiles, and investigating the mechanisms of their perception by humans.

Contribution to Complex Aroma Profiles in Food and Beverages

Despite its structural characteristics, which suggest potential "fruity" or "green" aroma notes, there are no specific academic studies that have identified this compound as a key volatile component in the aroma profile of any specific food or beverage.

Investigation of Sensory Perception and Neurological Responses

This subfield explores how volatile compounds are detected by olfactory receptors and how the resulting signals are processed by the brain to elicit a specific sensory experience. This includes determining odor thresholds and describing the qualitative aspects of the scent.

No scientific studies focused on the sensory perception or the neurological responses to this compound have been found. Therefore, data on its odor characteristics, detection thresholds, and the physiological responses it may elicit are not available.

Biotechnological Production and Metabolic Engineering of the Compound

With a growing demand for natural and sustainably sourced compounds, biotechnology offers a promising alternative to chemical synthesis. This involves engineering microorganisms or plants to produce specific high-value chemicals like flavor and fragrance compounds.

A review of the literature indicates that there are no published methods or research initiatives focused on the biotechnological production or metabolic engineering of this compound. Research in this area for other esters is common, but has not been extended to this specific compound according to available records.

Heterologous Expression of Biosynthetic Pathways in Microorganisms

The chemical synthesis of this compound can be complex. Consequently, researchers are turning to biotechnology for a more sustainable and potentially cost-effective production method. This involves identifying the biosynthetic pathway of the compound in its natural source, such as pears, and subsequently expressing the responsible genes in a microbial host, a process known as heterologous expression.

The biosynthesis of esters like this compound generally involves the esterification of an alcohol with an acyl-CoA. In this case, the precursors are (E)-3-hexenol and a C10 acyl-CoA. The key enzymes in this process are typically alcohol acetyltransferases (AATs) or similar acyltransferases. Recent transcriptomic analyses of European pears have identified several candidate genes involved in ester biosynthesis, including those encoding for lipoxygenase (LOX), alcohol dehydrogenase (ADH), and AAT. nih.gov Specifically, genes such as Ps5LOXL, PsADHL, and PsAATL have been pinpointed as crucial for ester synthesis in Korla pears. nih.gov

The heterologous expression process would involve cloning these or functionally similar genes into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms can be genetically engineered to produce the necessary precursors. For instance, metabolic engineering strategies can be employed to enhance the production of specific fatty acids and alcohols. nih.gov While research directly targeting the heterologous expression of the complete biosynthetic pathway for this compound is still in early stages, studies on other volatile esters provide a solid framework. For example, the heterologous expression of plant wax ester producing enzymes has been successfully demonstrated, showcasing the feasibility of this approach. nih.govgenscript.com

Table 1: Potential Key Enzymes for Heterologous Expression

| Enzyme Class | Potential Gene Candidates | Function in Biosynthesis |

|---|---|---|

| Lipoxygenase (LOX) | Ps5LOXL | Production of fatty acid hydroperoxides |

| Alcohol Dehydrogenase (ADH) | PsADHL | Conversion of aldehydes to alcohols |

This table is interactive. Click on the headers to sort.

Optimization of Bioreactor Conditions for Compound Production

Once a microbial strain capable of producing this compound is developed, the next critical step is to optimize its production in bioreactors. This involves fine-tuning various physical and chemical parameters to maximize yield and productivity. The volatile nature of the target compound presents unique challenges for recovery and process monitoring.

Key parameters for optimization in a bioreactor setting include temperature, pH, dissolved oxygen levels, and the feeding strategy for substrates like glucose. alicat.com For the production of volatile esters, maintaining the optimal balance between substrate availability and the expression levels of the biosynthetic enzymes is crucial. nih.gov For instance, the rate of acetate (B1210297) ester formation in yeast is heavily dependent on the concentrations of acetyl-CoA and the corresponding alcohol, as well as the activity of alcohol acetyltransferases. nih.gov

Response Surface Methodology (RSM) and D-optimal design are statistical tools that can be employed to systematically optimize these multiple interdependent variables. ijcce.ac.irtubitak.gov.tr These methods have been successfully used to enhance the production of other esters, achieving significant increases in yield. tubitak.gov.tr Furthermore, process intensification strategies, such as using perfusion to achieve high cell densities, can dramatically shorten production timelines. alicat.com A critical aspect of optimizing the production of a volatile compound is the development of an efficient in-situ recovery method to prevent product inhibition and evaporation loss.

Table 2: Key Parameters for Bioreactor Optimization

| Parameter | Importance in Ester Production | Typical Range for Yeast/Bacteria |

|---|---|---|

| Temperature | Affects enzyme activity and cell growth | 25-37 °C |

| pH | Influences enzyme stability and function | 5.0-7.0 |

| Dissolved Oxygen | Crucial for aerobic metabolism | 20-40% saturation |

This table is interactive. Click on the headers to sort.

Theoretical Modeling of Chemical Communication Networks and Ecological Interactions

This compound functions as a kairomone, a chemical signal that mediates interspecific interactions, benefiting the receiver (e.g., a predator or parasitoid) but not the emitter (e.g., a host plant or insect). numberanalytics.com Theoretical modeling provides a powerful framework for understanding the complex ecological dynamics governed by such semiochemicals.

Information theory can be applied to model plant-insect chemical communication networks. biorxiv.org These models can help to decipher how information is encoded in chemical signals and how insects decode this information to make decisions, such as host location. biorxiv.org By modeling these interactions, researchers can predict how changes in the chemical profile of a plant, or the sensory capabilities of an insect, might affect the stability of the ecosystem.

Theoretical models can also be used to simulate the dispersal of the kairomone in different environmental conditions and to predict the behavioral response of pest insects. This can aid in the development of more effective pest management strategies, such as optimizing the placement and density of kairomone-baited traps. plantprotection.pl The theory of interacting phenotypes, which considers traits that are expressed in a social context, provides a basis for understanding how pheromonal and kairomonal communication evolves. oup.com These models can help to explain the reliability and stability of chemical signals in complex environments. oup.com

Integration with "Omics" Technologies (e.g., Genomics, Proteomics, Metabolomics)

The integration of "omics" technologies is revolutionizing our understanding of the biosynthesis and ecological role of this compound. Genomics provides the blueprint of the enzymes involved, while transcriptomics, proteomics, and metabolomics offer a dynamic view of how the biosynthetic pathway is regulated.

Metabolomics, particularly the analysis of volatile organic compounds (VOCs), has been instrumental in identifying the complex blend of chemicals emitted by plants, including pears. frontiersin.orgnih.gov By correlating changes in the metabolome with different developmental stages or environmental conditions, researchers can identify key compounds associated with specific traits, such as fruit aroma. nih.govnih.gov

Transcriptomics, through techniques like RNA-seq, allows for the identification of genes that are actively being expressed during periods of high volatile production. nih.gov By combining metabolomic and transcriptomic data, researchers can establish strong correlations between gene expression levels and the abundance of specific esters, thereby identifying candidate genes for biosynthetic pathways. nih.gov For instance, studies on Korla pears have used this integrated approach to identify key genes in ester synthesis. nih.gov

Proteomics can further validate these findings by quantifying the levels of the enzymes themselves. This multi-omics approach provides a comprehensive understanding of how the production of this compound is regulated at multiple biological levels, offering numerous targets for future genetic engineering and breeding efforts. mdpi.com

Emerging Analytical Technologies for Ultrasensitive Detection and Quantification

The effective study and application of this compound rely on the ability to detect and quantify it at very low concentrations. Emerging analytical technologies are providing unprecedented sensitivity and real-time monitoring capabilities.

Gas chromatography-mass spectrometry (GC-MS) remains a gold standard for the identification and quantification of volatile compounds due to its high separation power and robust identification capabilities. frontiersin.org However, recent advancements are pushing the boundaries of detection. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers enhanced resolution for analyzing highly complex volatile mixtures.

For real-time analysis, proton-transfer-reaction mass spectrometry (PTR-MS) is a powerful technique that allows for the online detection of VOCs without extensive sample preparation. frontiersin.org This is particularly useful for monitoring dynamic changes in compound emission from plants or in bioreactors.

Furthermore, electronic noses (e-noses) are emerging as promising tools for the rapid, non-destructive detection of semiochemicals in the field. nih.gov These devices use an array of gas sensors that respond to different volatile compounds, creating a "smell-print" that can be used to identify the presence of a specific pest or to monitor fruit ripening. While challenges remain in achieving the required sensitivity and selectivity for in-field applications, ongoing research into new sensing materials holds great promise for the future of semiochemical detection. nih.gov

Q & A

Basic: What synthetic methodologies are suitable for producing (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate with high stereochemical purity?

Answer:

Synthesis typically involves esterification of (2Z,4Z)-2,4-decadienoic acid with (E)-3-hexenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Stereocontrol : Use of low-temperature conditions to minimize isomerization of double bonds during esterification.

- Purification : Fractional distillation or preparative HPLC to isolate the (E)-3-hexenyl ester from byproducts (e.g., cis/trans isomerization artifacts) .

- Validation : Confirmation of stereochemistry via - and -NMR, comparing coupling constants (e.g., for diene conformation) with literature data .

Advanced: How can computational modeling optimize the conformational stability of this compound in solution?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., hexane vs. ethanol) on dihedral angles of the 2Z,4Z-diene system. Compare energy barriers for isomerization using density functional theory (DFT) at the B3LYP/6-31G* level .

- Experimental Validation : Cross-reference computational predictions with variable-temperature NMR to detect conformational shifts in solution .

Basic: What spectroscopic techniques are most reliable for characterizing the double-bond geometry of this compound?

Answer:

- IR Spectroscopy : Identify conjugation patterns via C=O and C=C stretching frequencies (e.g., 1710–1740 cm for esters, 1600–1650 cm for conjugated dienes) .

- NMR Analysis : Use -NMR coupling constants ( and ) to confirm Z/E configurations. For example, indicates cis (Z) geometry in the diene .

Advanced: How do environmental factors (e.g., temperature, UV exposure) influence the degradation kinetics of this compound?

Answer:

- Degradation Studies : Conduct accelerated stability testing under controlled UV light (λ = 254–365 nm) and monitor via GC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life; photodegradation pathways (e.g., [2+2] cycloaddition) can be inferred from LC-HRMS fragmentation patterns .

Basic: What bioassay designs are effective for evaluating the attractant activity of this compound in lepidopteran pests?

Answer:

- Electrophysiological Assays : Use electroantennography (EAG) to measure antennal responses in target insects (e.g., Cydia pomonella).

- Wind Tunnel Tests : Quantify flight orientation toward synthetic lures containing the compound at varying concentrations (e.g., 0.1–10 μg/μL) .

Advanced: How can data contradictions between laboratory and field studies on the compound’s efficacy as a kairomone be resolved?

Answer:

- Contextual Variables : Assess field-specific factors (e.g., competing plant volatiles, humidity) using multivariate regression.

- Dose-Response Calibration : Compare lab-based EAG thresholds with field trap catches to identify optimal release rates (e.g., slow-release dispensers vs. emulsified sprays) .

Basic: What chromatographic methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts)?

Answer:

- GC-MS : Use a polar stationary phase (e.g., DB-WAX) with splitless injection and EI ionization. Monitor characteristic ions (e.g., m/z 95, 123 for diene fragments) .

- HPLC-DAD : Employ a C18 column with UV detection at 210–220 nm for quantification in non-volatile matrices .

Advanced: What role does the (E)-3-hexenyl moiety play in enhancing the volatility and receptor-binding affinity of the compound compared to ethyl esters?

Answer:

- Volatility Analysis : Measure vapor pressure using thermogravimetric analysis (TGA); the longer alkyl chain reduces volatility, prolonging field persistence.

- Molecular Docking : Simulate interactions with odorant-binding proteins (OBPs) to identify hydrophobic residues critical for binding (e.g., using AutoDock Vina) .

Basic: How can enantiomeric impurities in synthesized this compound be detected and minimized?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.

- Stereoselective Synthesis : Opt for lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to favor (E)-3-hexenol enantiomers .

Advanced: What mechanistic insights explain the synergistic effects of this compound with other semiochemicals in integrated pest management (IPM)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.